Synthesis of Potassium Nitrosodisulfonate (Fremy's Salt) for Laboratory Applications: A Technical Guide
Synthesis of Potassium Nitrosodisulfonate (Fremy's Salt) for Laboratory Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the laboratory-scale synthesis of potassium nitrosodisulfonate, commonly known as Fremy's salt. This stable inorganic radical finds significant application in organic synthesis as a selective oxidizing agent and in electron paramagnetic resonance (EPR) spectroscopy as a standard.[1] This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow. The information is intended to equip researchers with the necessary knowledge for the safe and efficient preparation of this valuable reagent.
Introduction
Potassium nitrosodisulfonate, with the chemical formula K₂[ON(SO₃)₂], is a distinctive orange-yellow crystalline solid.[2] Its aqueous solutions exhibit a characteristic bright violet color due to the presence of the paramagnetic dianion radical, [ON(SO₃)₂]²⁻.[1][3] Discovered by Edmond Frémy in 1845, this compound has become a versatile tool in chemistry.[1][4] Its utility stems from its nature as a long-lived free radical, enabling it to participate in a variety of chemical transformations, most notably the oxidation of phenols and aromatic amines to quinones in what is known as the Teuber reaction.[2]
This guide details a common and reliable method for the synthesis of Fremy's salt, proceeding through the formation of a hydroxylaminedisulfonate intermediate, followed by its oxidation.
Synthetic Pathway Overview
The synthesis of potassium nitrosodisulfonate is typically a two-step process:
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Formation of Hydroxylaminedisulfonate: This step involves the reaction of a nitrite (B80452) salt with a bisulfite salt in an acidic medium. The resulting hydroxylaminedisulfonate is not isolated but is used directly in the subsequent step.
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Oxidation to Nitrosodisulfonate: The hydroxylaminedisulfonate intermediate is then oxidized to form the nitrosodisulfonate radical. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or lead dioxide (PbO₂).[1][2] Electrolytic oxidation is also a viable method.[2]
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Precipitation of Potassium Salt: The final step involves the precipitation of the desired potassium salt from the reaction mixture by the addition of a saturated potassium chloride solution.
Experimental Protocols
This section provides a detailed methodology for the synthesis of potassium nitrosodisulfonate using potassium permanganate as the oxidizing agent.
Materials and Equipment
Materials:
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Sodium Nitrite (NaNO₂)
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Sodium Bisulfite (NaHSO₃) or Sodium Bicarbonate (NaHCO₃) and Sulfur Dioxide (SO₂)
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Glacial Acetic Acid (CH₃COOH)
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Concentrated Ammonia (B1221849) solution (NH₃)
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Potassium Permanganate (KMnO₄)
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Potassium Chloride (KCl)
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Crushed Ice
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Distilled Water
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Filter-aid (e.g., Celite)
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5% (v/v) Ammonia in Ethanol
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Ammonium (B1175870) Carbonate
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Calcium Oxide
Equipment:
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Beakers
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Mechanical Stirrer
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Ice Bath
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Separatory Funnel
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Büchner Funnel and Flask
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Vacuum Source
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pH paper
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Watch glass
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Desiccator
Synthesis of Hydroxylaminedisulfonate Intermediate
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In a large beaker equipped with a mechanical stirrer and cooled in an ice bath, combine sodium nitrite and crushed ice.
-
Slowly add a solution of sodium bisulfite.
-
Add glacial acetic acid to the stirring mixture.
-
After a few minutes, make the solution alkaline by adding concentrated ammonia. The pH should be approximately 10.[5]
Oxidation and Precipitation of Potassium Nitrosodisulfonate
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To the cold, stirring solution of the hydroxylaminedisulfonate intermediate, slowly add an ice-cold solution of potassium permanganate. A brown precipitate of manganese dioxide (MnO₂) will form.[3]
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Continue stirring for a short period to ensure complete oxidation.
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Prepare a Büchner funnel with a layer of filter-aid.
-
Filter the reaction mixture by vacuum filtration to remove the manganese dioxide precipitate. It is crucial to keep the filtrate cold during this process.
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To the clear, violet filtrate, add a saturated solution of potassium chloride to precipitate the orange-yellow crystals of potassium nitrosodisulfonate.[2][3]
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Allow the mixture to stand in an ice bath to maximize crystallization.
Isolation and Drying of the Product
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Collect the orange-yellow precipitate by vacuum filtration.
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Wash the crystals sequentially with a 5% potassium hydroxide (B78521) solution, a solution of 5% ammonia in ethanol, and finally with acetone.[5]
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Caution: Do not draw air through the product for an extended period. Spread the moist solid on a watch glass and allow the acetone to evaporate in a well-ventilated area.
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Dry the product in a desiccator over a mixture of ammonium carbonate and calcium oxide to maintain a slightly ammoniacal and dry atmosphere.[4][5]
Note on Stability: Fremy's salt can decompose, especially in the solid state.[2] It is recommended to store the dried product in a refrigerator.
Quantitative Data
The following tables summarize the quantitative data for a typical laboratory-scale synthesis of potassium nitrosodisulfonate.
Table 1: Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Sodium Nitrite (NaNO₂) | 69.00 | 5.8 g | 0.084 |
| Sodium Bisulfite (NaHSO₃) | 104.06 | 8.32 g | 0.080 |
| Glacial Acetic Acid | 60.05 | 3.5 mL | ~0.061 |
| Potassium Permanganate (KMnO₄) | 158.03 | 2.1 g | 0.013 |
| Potassium Chloride (KCl) | 74.55 | 33 g (in 100 mL H₂O) | Saturated Solution |
Based on a procedure from Chegg.com.[5]
Table 2: Alternative Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Sodium Nitrite (NaNO₂) | 69.00 | 14 g | 0.203 |
| Sodium Bisulfite (NaHSO₃) | 104.06 | 21 g | 0.202 |
| Glacial Acetic Acid | 60.05 | 8 mL | ~0.140 |
| Potassium Permanganate (KMnO₄) | 158.03 | 5 g | 0.032 |
| Potassium Chloride (KCl) | 74.55 | Saturated Solution (100 mL) | - |
Based on a procedure from a university experiment.[3]
Table 3: Yield and Product Characteristics
| Parameter | Value | Reference |
| Appearance | Orange-yellow crystalline solid | [1][2] |
| Aqueous Solution Color | Bright violet | [1][3] |
| Typical Yield | ~72-77% | [2][6] |
| Storage | Refrigerated, over CaO and (NH₄)₂CO₃ | [4][5] |
Workflow Diagram
The following diagram illustrates the key steps in the synthesis of potassium nitrosodisulfonate.
Caption: Workflow for the synthesis of potassium nitrosodisulfonate.
Conclusion
The synthesis of potassium nitrosodisulfonate, while requiring careful attention to temperature control and handling of the final product, is a straightforward and reproducible procedure for the well-equipped laboratory. By following the detailed protocols and understanding the quantitative aspects outlined in this guide, researchers can reliably prepare this versatile reagent for its various applications in organic synthesis and spectroscopic analysis. The provided workflow diagram offers a clear visual summary of the entire process, from starting materials to the purified product.
